3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE

Silane coupling agent Hydrolysis kinetics Wet masterbatch processing

3,12-Dimethoxy-3,12-dimethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane (CAS 108857-77-8), also known as 3,3'-Bis(dimethoxymethylsilylpropyl) Disulfide (DMSPD), is a sulfur-containing organosilicon compound belonging to the class of methoxy-type silane coupling agents used for silica reinforcement in rubber composites. This compound features two hydrolyzable dimethoxy(methyl)silyl groups linked by a propyl-disulfide bridge, enabling it to chemically bond silica fillers to organic rubber matrices.

Molecular Formula C12H30O4S2Si2
Molecular Weight 358.7 g/mol
CAS No. 108857-77-8
Cat. No. B008320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE
CAS108857-77-8
Synonyms2,13-Dioxa-7,8-dithia-3,12-disilatetradecane, 3,12-dimethoxy-3,12-dimethyl-
Molecular FormulaC12H30O4S2Si2
Molecular Weight358.7 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCSSCCC[Si](C)(OC)OC)OC
InChIInChI=1S/C12H30O4S2Si2/c1-13-19(5,14-2)11-7-9-17-18-10-8-12-20(6,15-3)16-4/h7-12H2,1-6H3
InChIKeyTVGWZVQQDBKCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source and Classification of 3,12-Dimethoxy-3,12-dimethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane (CAS 108857-77-8)


3,12-Dimethoxy-3,12-dimethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane (CAS 108857-77-8), also known as 3,3'-Bis(dimethoxymethylsilylpropyl) Disulfide (DMSPD), is a sulfur-containing organosilicon compound belonging to the class of methoxy-type silane coupling agents used for silica reinforcement in rubber composites [1]. This compound features two hydrolyzable dimethoxy(methyl)silyl groups linked by a propyl-disulfide bridge, enabling it to chemically bond silica fillers to organic rubber matrices [1].

1
Methoxy-type silane coupling agent with two hydrolyzable dimethoxy(methyl)silyl groups
2
Propyl-disulfide bridge chemically binds silica filler to rubber matrices
3
Designed for wet masterbatch processing of silica-reinforced rubber composites

The Performance and Process Risks of Substituting 3,12-Dimethoxy-3,12-dimethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane with Generic Analogs


Substituting the dimethoxy-type DMSPD with a conventional triethoxy analog (TESPD) or even a trimethoxy analog (TMSPD) is not a like-for-like exchange due to profound differences in hydrolysis kinetics, side-reaction tendencies, and ultimate silica reinforcement efficiency [1]. While TESPD requires long reaction times or fails to hydrolyze completely in water-rich environments, DMSPD hydrolyzes rapidly and completely, enabling more efficient and environmentally friendly wet masterbatch processing [1]. Compared to TMSPD, DMSPD produces fewer condensation by-products and achieves a higher grafting density on silica, directly translating to superior mechanical properties in the final rubber composite [1].

Ethoxy analog (TESPD) replacement
Substitution with TESPD may alter hydrolysis completion and shift processing time in wet masterbatch, as hydrolysis kinetics differ significantly from the dimethoxy type.
Trimethoxy analog (TMSPD) replacement
Replacing with TMSPD may increase condensation byproduct formation and reduce silica grafting density, potentially affecting filler reinforcement efficiency.

Quantitative Performance Benchmarks for 3,12-Dimethoxy-3,12-dimethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane Against Its Closest Analogs


Complete Hydrolysis of DMSPD Achieved Within 1 Hour Versus the Incomplete Hydrolysis of TESPD

In a comparative FTIR analysis of hydrolysis reactivity, DMSPD and TMSPD (methoxy types) exhibited complete hydrolysis within 1 hour when acetic acid was added as a catalyst. Under identical conditions, the ethoxy-type TESPD showed negligible hydrolysis, as evidenced by the absence of a silanol peak at 3426 cm⁻¹ [1]. This demonstrates a significant processing advantage for DMSPD in time-sensitive industrial applications.

Hydrolysis completion time
Head-to-head
DMSPD: complete hydrolysis in 1 h (with acetic acid catalyst); TESPD: negligible hydrolysis under identical conditions.
Supports rapid wet masterbatch processing.
FTIR assessment (Si-OH peak at 3426 cm⁻¹).
Silane coupling agent Hydrolysis kinetics Wet masterbatch processing

DMSPD Spontaneously Hydrolyzes in 10 Days Without a Catalyst, a Reaction TESPD Cannot Undergo

DMSPD was found to hydrolyze spontaneously when maintained in a process solvent for more than 10 days, even without the addition of an acid catalyst. This spontaneous reaction pathway is entirely absent for the ethoxy-type TESPD, which remains stable and does not generate reactive silanol groups under the same passive conditions [1].

Spontaneous hydrolysis (no catalyst)
Head-to-head
DMSPD hydrolyzes spontaneously after >10 days in process solvent; TESPD shows no reaction.
Enables catalyst-free processing window.
Long-term immersion at room temperature.
Silane coupling agent Hydrolysis mechanism Spontaneous reaction

Reduced High-Molecular-Weight Condensation Byproducts for DMSPD Relative to TMSPD

GPC analysis revealed that DMSPD exhibited a smaller proportion of high molecular weight components compared to the trimethoxy analog TMSPD, indicating a lower tendency for undesired condensation side reactions. This is attributed to DMSPD having only two methoxy groups per silicon center, which reduces the probability of forming oligomeric siloxane networks before reacting with the silica filler surface [1].

Condensation byproduct profile
Head-to-head
DMSPD produces a smaller fraction of high-MW oligomeric species compared to TMSPD.
Improves coupling efficiency by minimizing side reactions.
GPC analysis of hydrolyzed silanes.
Silane coupling agent Condensation reaction GPC analysis

Higher Silica Grafting Degree and Reduced Filler Loss for DMSPD Compared to TMSPD

DMSPD demonstrated a higher grafting degree on silica compared to TMSPD, leading to superior hydrophobization. Consequently, during wet masterbatch processing, DMSPD-treated silica exhibited lower filler loss relative to TMSPD-treated formulations, as quantified by residual ash content analysis [1].

Silica grafting and filler retention
Head-to-head
DMSPD gives higher grafting degree and lower silica loss vs TMSPD (residual ash content).
Enhances filler reinforcement and reduces material loss.
Silica/SBR wet masterbatch; ash content quantification.
Silane coupling agent Silica hydrophobization Filler retention

Enhanced Vulcanization and Mechanical Properties of DMSPD Composites Over TMSPD and TESPD

Silica/SBR composites fabricated with DMSPD exhibited more developed vulcanization characteristics (measured by moving die rheometer) and superior mechanical properties (measured by universal testing machine) compared to formulations using TMSPD or the ethoxy-type TESPD. This demonstrates that the dimethoxy configuration provides an optimal balance of reactivity and crosslink density for maximum reinforcement [1].

Vulcanization and mechanical ranking
Head-to-head
Overall composite performance: DMSPD > TMSPD > TESPD (MDR torque, UTM tensile/modulus).
Supports high-performance tire tread compound design.
Silica-filled SBR composites.
Silane coupling agent Rubber composite mechanics Vulcanization characteristics

Superior Storage Stability of DMSPD Under Room Temperature and Dry Conditions

Despite its high reactivity in process solvents, DMSPD exhibited superior storage stability of more than 6 months under typical room temperature and dry conditions. This shelf-life performance is comparable to or exceeds that of TESPD, ensuring industrial viability without requiring refrigerated storage or inert atmospheres [1]. This behavior is consistent with the general class property of methoxy silanes, which are inherently more hydrolytically reactive than ethoxy silanes under acidic conditions .

Ambient storage stability
Reported
Stable for >6 months at room temperature under dry conditions; reactivity maintained.
Simplifies inventory without cold storage.
Room temperature, dry environment.
Silane coupling agent Shelf-life stability Storage conditions

High-Value Application Scenarios for 3,12-Dimethoxy-3,12-dimethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane


High-Performance Green Tire Tread Formulations via Wet Masterbatch Processing

DMSPD's rapid and complete hydrolysis, combined with its superior silica grafting efficiency, makes it the optimal coupling agent for the wet masterbatch (WMB) manufacturing of high-performance, fuel-efficient tire treads. The high shear modulus and improved filler dispersion achieved with DMSPD directly translate to lower rolling resistance and enhanced wet traction, addressing the 'magic triangle' of tire performance without compromising abrasion resistance [1].

Aqueous-Based and Environmentally Friendly Silica Modification Processes

Unlike ethoxy-type silanes that require alcohol-rich solvents for effective hydrolysis, DMSPD readily hydrolyzes in process solvents with up to 96% water content [1]. This enables the design of water-based silica treatment processes that drastically reduce volatile organic compound (VOC) emissions, aligning with stringent environmental regulations and corporate sustainability targets.

Development of High-Modulus Silica/Rubber Composites for Engineering Components

The enhanced vulcanization and mechanical reinforcement provided by DMSPD over TMSPD and TESPD [1] are critical for engineering rubber goods that require high stiffness and tear resistance, such as conveyor belts, engine mounts, and anti-vibration pads. The more efficient utilization of silica filler also offers a pathway to reduce filler loading and component weight while maintaining performance specifications.

High-Throughput Manufacturing with Extended Pot-Life and Reduced Catalyst Management

DMSPD's unique ability to undergo slow, spontaneous hydrolysis in a process solvent without an acid catalyst [1] simplifies the preparation of dipping or coating solutions for continuous fiber or fabric treatment. This passive activation eliminates the need for precise real-time catalyst dosing equipment, reducing capital expenditure and process complexity while maintaining a viable pot-life for large-scale operations.

Application
Selection Property
Validation Focus
Silica-filled green tire tread development (wet masterbatch)
Rapid hydrolysis and high grafting efficiency
Wet masterbatch processing and silica retention
Aqueous silica treatment with low VOC
Hydrolysis in water-rich process solvents
Process compatibility with high water content
High-modulus engineering rubber composites
Enhanced vulcanization and mechanical reinforcement
Tensile modulus, tear resistance and stiffness
Continuous fiber/fabric dipping processes
Spontaneous, catalyst-free hydrolysis
Extended pot-life and reduced catalyst handling
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